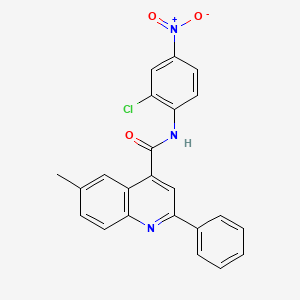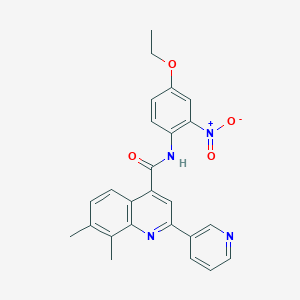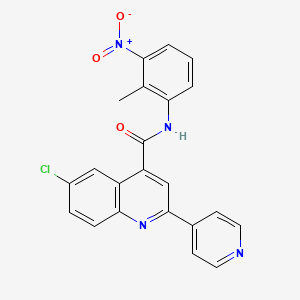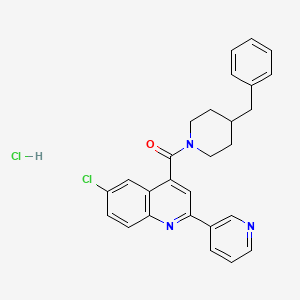
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
描述
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including chloro, nitro, and carboxamide, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl and methyl groups. The final steps involve the chlorination and nitration of the phenyl ring, and the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Functional Group Introduction: The phenyl and methyl groups are introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts like aluminum chloride.
Chlorination and Nitration: The phenyl ring is chlorinated using reagents like thionyl chloride, followed by nitration with a mixture of concentrated nitric and sulfuric acids.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by intercalating into DNA, thereby disrupting the replication process and inhibiting cell proliferation. The compound may also inhibit specific enzymes involved in cellular metabolism, leading to cell death.
相似化合物的比较
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-phenylquinoline-4-carboxamide
- N-(2-chloro-4-nitrophenyl)-6-methylquinoline-4-carboxamide
- N-(2-chloro-4-nitrophenyl)-2-phenyl-6-methylquinoline
Uniqueness
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential for further functionalization. Additionally, the quinoline core structure provides a rigid framework that is beneficial for interactions with biological targets.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c1-14-7-9-20-17(11-14)18(13-22(25-20)15-5-3-2-4-6-15)23(28)26-21-10-8-16(27(29)30)12-19(21)24/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENZSQLWLDQTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)
![8-chloro-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4162398.png)
![6-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162399.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B4162405.png)
![(4-BENZYLPIPERIDINO)[2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B4162411.png)

![2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162419.png)

![1-[3-(3-Phenoxyphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4162435.png)
![N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162450.png)
![1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162457.png)
